molecular formula C8H7ClO2S B6264841 rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, trans CAS No. 1807941-21-4

rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, trans

Cat. No.: B6264841
CAS No.: 1807941-21-4
M. Wt: 202.7
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Description

rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, trans: is a synthetic organic compound that features a cyclopropane ring substituted with a carboxylic acid group and a chlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, trans typically involves the following steps:

    Cyclopropanation: The formation of the cyclopropane ring can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the carbonation of a Grignard reagent derived from the cyclopropane intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The chlorothiophene moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, aldehydes

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.

    Catalysis: It may be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes involving thiophene derivatives.

    Drug Development:

Medicine

    Therapeutic Agents: Research into its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress or inflammation.

Industry

    Materials Science: Applications in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, trans would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and thiophene moiety could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid: Lacks the racemic mixture and specific stereochemistry.

    2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.

    2-(5-chlorothiophen-2-yl)cyclopropane-1-methanol: Similar structure but with a methanol group instead of a carboxylic acid.

Uniqueness

rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, trans is unique due to its specific stereochemistry and the presence of both a chlorothiophene moiety and a carboxylic acid group. This combination of features can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1807941-21-4

Molecular Formula

C8H7ClO2S

Molecular Weight

202.7

Purity

95

Origin of Product

United States

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